2,6-Naphthalenedithiol

概要

説明

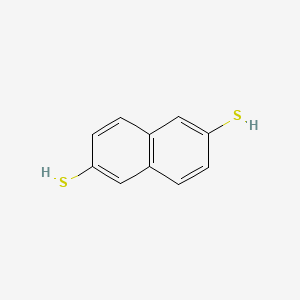

2,6-Naphthalenedithiol is an organic compound with the molecular formula C10H8S2. It is characterized by the presence of two thiol groups (-SH) attached to the 2 and 6 positions of a naphthalene ring.

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Naphthalenedithiol can be synthesized through several methods. One common approach involves the reduction of 2,6-naphthalenedisulfonyl chloride using tin(II) chloride in glacial acetic acid saturated with hydrogen chloride. The reaction is typically carried out at 90°C for about 2 hours . Another method involves the use of zinc dust amalgam in the presence of sulfuric acid .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

化学反応の分析

Types of Reactions: 2,6-Naphthalenedithiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form naphthalene derivatives.

Substitution: The thiol groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Disulfides and sulfonic acids.

Reduction: Naphthalene derivatives.

Substitution: Alkylated or acylated naphthalene derivatives.

科学的研究の応用

Analytical Applications

High-Performance Liquid Chromatography (HPLC) Derivatization

2,6-Naphthalenedithiol has been utilized as a derivatizing agent in HPLC methods to enhance the detectability of compounds that lack chromophores. For instance, it has been employed to improve the quantification of sulforaphane, a compound with potential anti-carcinogenic properties. The derivatization process involved using 0.3 M this compound in acetonitrile with phosphate buffer at pH 7.4, followed by HPLC separation and UV/Vis detection. This method demonstrated high sensitivity and accuracy for biological sample analysis .

Surface-Enhanced Raman Scattering (SERS)

The compound is also pivotal in SERS applications for detecting volatile organic compounds. Two distinct SERS sensors have been developed utilizing this compound for both solution and vapor phase detection. These sensors demonstrated enhanced sensitivity through the use of silver nanoparticles and optical fibers, allowing for real-time monitoring of the compound in various environments .

Material Science Applications

Self-Assembled Monolayers (SAMs)

This compound is widely used in the formation of self-assembled monolayers on gold substrates. Research has shown that SAMs formed from this compound exhibit unique structural properties due to rotational polymorphism. This characteristic enhances the electrochemical barrier properties of films formed on these monolayers, making them suitable for applications in biosensors and electronic devices .

Nanoparticle Coating

The compound has been utilized to modify gold nanoparticles for various applications. The coating with this compound enhances the stability and functionality of these nanoparticles in biomedical applications such as drug delivery systems and targeted therapies .

Biochemical Applications

Biological Sensing

In biochemical research, this compound is used to create sensing platforms that can detect biomolecules. Its ability to form stable complexes with metal ions allows for the development of sensors that are sensitive to changes in biological environments .

Pharmacokinetics Studies

The compound's role in pharmacokinetics has been explored through its application in analytical methods that quantify drug levels in biological samples. The derivatization techniques using this compound have facilitated studies on the absorption and metabolism of therapeutic agents like sulforaphane .

Case Studies

作用機序

The mechanism of action of 2,6-Naphthalenedithiol involves its ability to interact with thiol groups in proteins and other biomolecules. The thiol groups can form disulfide bonds, leading to changes in the structure and function of the target molecules. This interaction can affect various molecular pathways and processes, making the compound useful in studying redox biology and thiol-based signaling .

類似化合物との比較

- 2,7-Naphthalenedithiol

- 1,5-Naphthalenedithiol

- Naphthalene-2,6-dithiol

Comparison: 2,6-Naphthalenedithiol is unique due to the specific positioning of its thiol groups, which imparts distinct chemical reactivity and biological activity.

生物活性

2,6-Naphthalenedithiol (C10H8S2) is a sulfur-containing organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications based on recent studies.

This compound consists of a naphthalene core with two thiol (-SH) groups at the 2 and 6 positions. This unique structure endows it with specific chemical reactivity and biological interactions that are crucial for its activity as a pharmacophore.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

- Antioxidant Properties : Research indicates that compounds with thiol groups can act as effective antioxidants. The presence of two thiol groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress in biological systems .

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. For instance, it has been found to inhibit the proliferation of breast cancer cells by modulating signaling pathways associated with cell survival and apoptosis .

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes due to its thiol groups .

- Redox Activity : The thiol groups in this compound can undergo oxidation-reduction reactions, which play a significant role in its antioxidant and cytotoxic properties. This redox cycling can lead to the generation of reactive oxygen species (ROS), contributing to its anticancer effects.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in cancer progression or microbial metabolism. For example, it has been noted to inhibit certain kinases that are crucial for tumor growth .

- Cell Signaling Modulation : The compound may influence various signaling pathways by modifying protein thiols, thereby altering cellular responses to stress and growth signals.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assays. Results showed significant scavenging activity comparable to standard antioxidants like ascorbic acid .

Anticancer Research

In vitro studies on breast cancer cell lines (MCF-7) treated with this compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting its potential as an anticancer agent .

Antimicrobial Efficacy

In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) that were lower than those for many conventional antibiotics. This highlights its potential as a novel antimicrobial agent .

Comparative Biological Activity Table

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | High | Redox cycling |

| Anticancer | Moderate to High | Apoptosis induction |

| Antimicrobial | Moderate | Membrane disruption |

特性

IUPAC Name |

naphthalene-2,6-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHBJPKFTZSWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S)C=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538779 | |

| Record name | Naphthalene-2,6-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96892-95-4 | |

| Record name | Naphthalene-2,6-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。